molecular formula C10H8ClNO2S B1305176 Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate CAS No. 35212-86-3

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

Cat. No. B1305176
CAS RN: 35212-86-3
M. Wt: 241.69 g/mol
InChI Key: POFRZYJVEIUDHS-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is a compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a thiophene ring fused to a benzene ring. Although the provided papers do not directly discuss methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, they do provide insights into related compounds that can help infer the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been reported in the literature. For instance, a method for synthesizing methyl 3,4-dihydro-2-methyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide from saccharin sodium salt was developed, which could serve as a precursor for other benzothiophene derivatives . Additionally, the synthesis of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid was achieved using Et3SiH/I2 as a reducing agent . These methods could potentially be adapted to synthesize the target compound by introducing the appropriate amino and chloro substituents at the relevant positions on the benzothiophene ring.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The crystal structure of a related compound, methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, revealed a thiophene ring substituted by a 2-amino group and a 3-methyl ester group, with the carbonyl group having a cis orientation to the C2=C3 double bond . This information provides a basis for understanding the molecular geometry and potential intermolecular interactions, such as hydrogen bonding, that could be expected in methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate.

Chemical Reactions Analysis

The reactivity of benzothiophene derivatives can be quite diverse. For example, the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates has been studied, showing that these compounds undergo an ECE mechanism (electron - chemical step - electron) during reduction . This suggests that the target compound may also participate in similar electrochemical reactions, potentially leading to the formation of reduced benzothiophene derivatives.

Physical and Chemical Properties Analysis

While the papers provided do not directly discuss the physical and chemical properties of methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate, they do offer insights into related compounds. For instance, the solubility, melting point, and stability of these compounds can be inferred from their molecular structure and substituents. The presence of a carboxylate ester group typically increases the compound's polarity and potentially its solubility in organic solvents. The amino and chloro substituents may also influence the compound's acidity, basicity, and reactivity in nucleophilic substitution reactions.

Scientific Research Applications

Chemical Modification and Synthesis

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate serves as a precursor in the chemical modification and synthesis of various biologically active compounds. The reactivity of this compound allows for the creation of a diverse range of derivatives, demonstrating its significance in synthetic chemistry. For instance, its transformation into different pharmacophoric aldehydes and active methylenes through Knoevenagel condensation underlines its utility in generating libraries of chemical compounds with significant anticancer activity. The versatility of methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is highlighted by its involvement in creating compounds that exhibit remarkable activity against various cancer targets, including DNA, microtubules, Topo-I/II, and kinases (Tokala, Bora, & Shankaraiah, 2022).

Advanced Oxidation Processes (AOPs)

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate is also relevant in studies focusing on the degradation of environmental pollutants through advanced oxidation processes (AOPs). Research on the by-products and biotoxicity of acetaminophen degradation, for instance, has utilized similar compounds to understand the mechanisms and effectiveness of AOPs. These processes are crucial for removing recalcitrant compounds from water and other media, showcasing the importance of research into compounds like methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in environmental science (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Antituberculosis Activity

The investigation into the antituberculosis activity of organotin complexes has revealed the potential of derivatives of methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate in medicinal chemistry. These complexes have demonstrated promising antituberculosis properties, emphasizing the compound's role in developing new therapeutic agents. The effectiveness of these organotin complexes against Mycobacterium tuberculosis H37Rv suggests that further exploration into the modifications and applications of methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate could yield valuable insights into new treatments for tuberculosis (Iqbal, Ali, & Shahzadi, 2015).

properties

IUPAC Name

methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POFRZYJVEIUDHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=CC=C2Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50384766
Record name methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate

CAS RN

35212-86-3
Record name Methyl 3-amino-4-chlorobenzo[b]thiophene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35212-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50384766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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